molecular formula C17H19FN2O2 B2877661 N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-39-1

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2877661
CAS No.: 478259-39-1
M. Wt: 302.349
InChI Key: WWUKYBWKMFGATD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves several steps:

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-fluorobenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide: Similar structure but with different substituents on the pyrrole ring.

    N-(4-chlorobenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide: Contains a chlorine atom instead of a fluorine atom on the benzyl group.

    N-(4-methylbenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide: Contains a methyl group instead of a fluorine atom on the benzyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and activities.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKYBWKMFGATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330662
Record name N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-39-1
Record name N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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